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molecular formula C12H12O3 B3356026 4,4-dimethoxy-4H-naphthalen-1-one CAS No. 64648-86-8

4,4-dimethoxy-4H-naphthalen-1-one

Cat. No. B3356026
M. Wt: 204.22 g/mol
InChI Key: KBXUJEUWLOOFNH-UHFFFAOYSA-N
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Patent
US07307099B2

Procedure details

For example, a solution of 4-methoxynaphthol (16 mmol) and iodobenzene diacetate (6.1 g, 19 mmol) in methanol (75 mL) is stirred at room temperature, under a nitrogen atmosphere for 1 hour. The resultant dark blue solution is poured into a saturated solution of NaHCO3 (75 mL), then evaporated to reduced volume. The blue oil is extracted with CH2Cl2 (3×75 mL) and the organic layer is washed with water (3×75 mL), brine (2×75 mL), and is dried over MgSO4, and filtered and evaporated to dryness (bath temp. <40° C.) to yield the product as a dark blue semi-solid.
Quantity
16 mmol
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([OH:13])=[CH:5][CH:4]=1.[C:14](O)(=[O:16])C.C(O)(=O)C.IC1C=CC=CC=1.C([O-])(O)=O.[Na+]>CO>[CH3:1][O:2][C:3]1([O:16][CH3:14])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](=[O:13])[CH:5]=[CH:4]1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
16 mmol
Type
reactant
Smiles
COC1=CC=C(C2=CC=CC=C12)O
Step Two
Name
Quantity
6.1 g
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is stirred at room temperature, under a nitrogen atmosphere for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated to reduced volume
EXTRACTION
Type
EXTRACTION
Details
The blue oil is extracted with CH2Cl2 (3×75 mL)
WASH
Type
WASH
Details
the organic layer is washed with water (3×75 mL), brine (2×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness (bath temp. <40° C.)

Outcomes

Product
Name
Type
product
Smiles
COC1(C=CC(C2=CC=CC=C12)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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